1-(2,5-Dimethylfuran-3-carbonyl)piperazine
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Overview
Description
1-(2,5-Dimethylfuran-3-carbonyl)piperazine is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol It is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylfuran-3-carbonyl group
Preparation Methods
The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, controlled temperature, and appropriate solvents to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2,5-Dimethylfuran-3-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethylfuran-3-carbonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, disrupting essential metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,5-Dimethylfuran-3-carbonyl)piperazine can be compared with other similar compounds, such as:
1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperazine.
1-(2,5-Dimethylfuran-3-carbonyl)morpholine: Contains a morpholine ring, offering different chemical and biological properties.
1-(2,5-Dimethylfuran-3-carbonyl)piperidine: Features a piperidine ring, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the furan and piperazine rings, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-10(9(2)15-8)11(14)13-5-3-12-4-6-13/h7,12H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWMOQGTIGAWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953743-83-4 |
Source
|
Record name | 1-(2,5-dimethylfuran-3-carbonyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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